molecular formula C4H3N3 B146718 1H-Pyrazole-4-carbonitrile CAS No. 31108-57-3

1H-Pyrazole-4-carbonitrile

Cat. No.: B146718
CAS No.: 31108-57-3
M. Wt: 93.09 g/mol
InChI Key: NUGZBVBZIDWZAD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carbonitrile is an organic compound with the molecular formula C4H3N3. It is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and a nitrile group at the fourth position. This compound is known for its versatility and is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonitrile can be synthesized through several methods. One common method involves the cyclocondensation of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives. This reaction can be catalyzed by various catalysts such as sodium ascorbate, molecular iodine, ionic liquids, nanoparticles, and rhodium catalysts . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in water or other green solvents to make the process environmentally friendly .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-component reactions (MCRs) due to their efficiency and high yield. These reactions are performed using heterogeneous catalysts like alumina-silica-supported manganese dioxide, which can be recycled and reused . The use of such catalysts not only enhances the reaction rate but also makes the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-1-4-2-6-7-3-4/h2-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGZBVBZIDWZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340402
Record name 4-Cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31108-57-3
Record name 4-Cyanopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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